molecular formula C12H9BrN4 B1488603 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1811512-33-0

6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No. B1488603
CAS RN: 1811512-33-0
M. Wt: 289.13 g/mol
InChI Key: OXSNFHOQRICICV-UHFFFAOYSA-N
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Description

“6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound that belongs to the class of pyrazolo[4,3-b]pyridine derivatives . It has been synthesized and evaluated for its biological activities .


Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridine derivatives, including “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine”, involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been reported in various studies .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is characterized by the presence of a pyrazolo[4,3-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research conducted by Mohareb and MegallyAbdo (2015) focused on using related bromoacetylated compounds as key starting materials for synthesizing various derivatives, including pyrazole, through reactions with different reagents. These compounds were screened for their in vitro anticancer activity against multiple human cancer cell lines, demonstrating significant cytotoxic effects in several cases. This highlights the potential use of bromoacetylated compounds in anticancer drug synthesis (Mohareb & MegallyAbdo, 2015).

  • Anticancer Agents : Chavva et al. (2013) developed novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a similar compound. These were then screened for anticancer activity against various cancer cell lines, with some compounds showing promising bioactivity at micro molar concentration. This work contributes to the exploration of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents (Chavva et al., 2013).

  • Antimicrobial Activity : Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the use of similar compounds for synthesizing new derivatives with potential antimicrobial properties. These compounds, after undergoing various chemical reactions, were tested for their antimicrobial activities, highlighting the versatility of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Photophysics and Coordination Chemistry : Harris et al. (2013) studied compounds related to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine in the context of photophysics and coordination chemistry. They synthesized platinum complexes using related ligands and investigated their structural and photophysical properties, contributing to the understanding of these compounds in the field of inorganic chemistry and materials science (Harris et al., 2013).

  • Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a compound similar to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine as a precursor for constructing new polyheterocyclic ring systems. This research contributes to the field of organic chemistry by demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex ring systems with potential applications in various domains (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Mechanism of Action

The mechanism of action of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is related to its ability to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for the research on “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include studies to optimize their synthesis, improve their selectivity and potency, and evaluate their efficacy in preclinical and clinical settings .

properties

IUPAC Name

6-bromo-2-phenylpyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-8-6-10-11(15-7-8)12(14)17(16-10)9-4-2-1-3-5-9/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSNFHOQRICICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=N2)C=C(C=N3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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